Cas no 82820-74-4 (3-chloro-2,2-dimethyl-N-phenylpropanamide)

3-chloro-2,2-dimethyl-N-phenylpropanamide structure
82820-74-4 structure
Product Name:3-chloro-2,2-dimethyl-N-phenylpropanamide
CAS No:82820-74-4
MF:C11H14ClNO
MW:211.687962055206
MDL:MFCD07698577
CID:708605
PubChem ID:7062063
Update Time:2025-04-19

3-chloro-2,2-dimethyl-N-phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • Propanamide,3-chloro-2,2-dimethyl-N-phenyl-
    • 3-CHLORO-2,2-DIMETHYL-N-PHENYLPROPANAMIDE
    • DTXSID50427662
    • AKOS001372556
    • MFCD07698577
    • 82820-74-4
    • CS-0244154
    • 10Y-0806
    • SCHEMBL383023
    • EN300-27255
    • Z235344809
    • 3-chloro-2,2-dimethyl-N-phenylpropanamide
    • MDL: MFCD07698577
    • Inchi: 1S/C11H14ClNO/c1-11(2,8-12)10(14)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)
    • InChI Key: GRKXHRAZNFTCCO-UHFFFAOYSA-N
    • SMILES: ClCC(C(NC1C=CC=CC=1)=O)(C)C

Computed Properties

  • Exact Mass: 211.0763918g/mol
  • Monoisotopic Mass: 211.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 365.2±25.0 °C at 760 mmHg
  • Flash Point: 174.7±23.2 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

3-chloro-2,2-dimethyl-N-phenylpropanamide Security Information

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